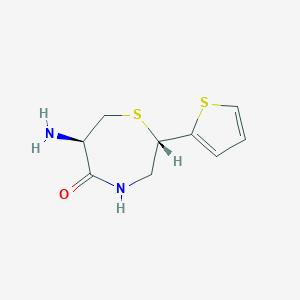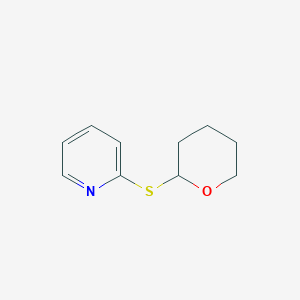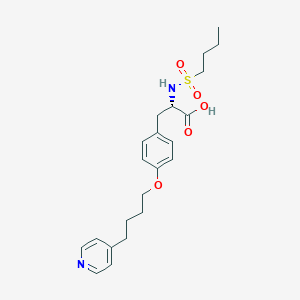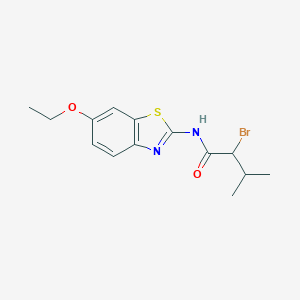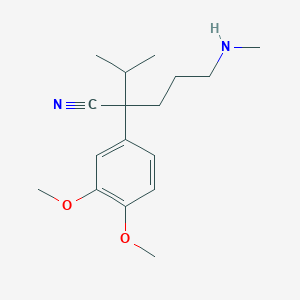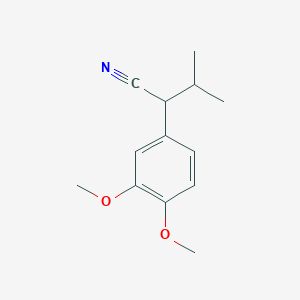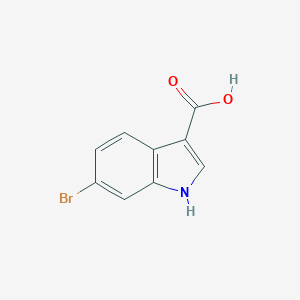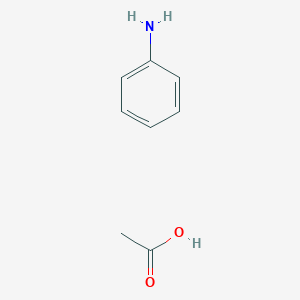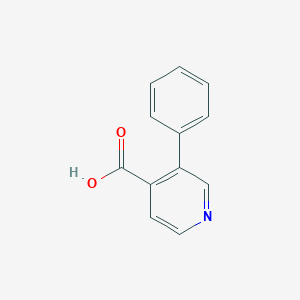![molecular formula C9H10N4S5 B020496 [Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide CAS No. 109348-97-2](/img/structure/B20496.png)
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide, commonly known as MTSC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTSC is a thiadiazole derivative that exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of MTSC is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target cells. In bacteria, MTSC has been shown to inhibit the synthesis of cell wall components, leading to cell death. In fungi, MTSC has been reported to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. In cancer cells, MTSC has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemische Und Physiologische Effekte
MTSC has been shown to exhibit a wide range of biochemical and physiological effects in various organisms. In bacteria, MTSC has been reported to inhibit the activity of key enzymes involved in cell wall synthesis, leading to cell death. In fungi, MTSC has been shown to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, leading to cell death. In cancer cells, MTSC has been shown to induce apoptosis by activating various signaling pathways. In addition, MTSC has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTSC has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activities, its potent anticancer properties, and its relatively low toxicity. However, MTSC also has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on MTSC. One area of interest is the development of new synthetic methods for MTSC that are more efficient and environmentally friendly. Another area of interest is the optimization of the biological activities of MTSC through structure-activity relationship studies. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MTSC in vivo, as well as its potential side effects and toxicity. Finally, there is a need for further studies on the potential applications of MTSC in various fields, including medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of MTSC involves the reaction of 3-prop-2-enylsulfanyl-1,2,4-thiadiazole-5-carboxylic acid with methyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrogen sulfide gas to give MTSC. This method has been reported to yield high purity and good yields of MTSC.
Wissenschaftliche Forschungsanwendungen
MTSC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTSC has been shown to exhibit potent antimicrobial and antifungal activities against a wide range of pathogens, including bacteria, fungi, and yeasts. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, MTSC has been used as a fungicide and insecticide, showing promising results in controlling plant diseases and pests. In materials science, MTSC has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
109348-97-2 |
|---|---|
Produktname |
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
Molekularformel |
C9H10N4S5 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
[methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C9H10N4S5/c1-3-4-15-7-12-9(18-13-7)17-6-16-8(14-2)11-5-10/h3H,1,4,6H2,2H3 |
InChI-Schlüssel |
IMMLUQGZCUQXFU-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
Kanonische SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
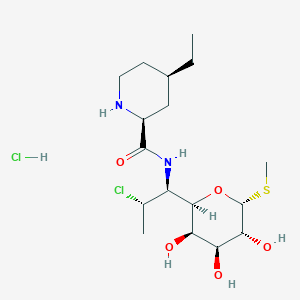
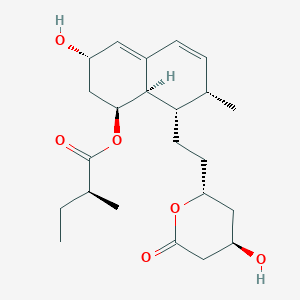
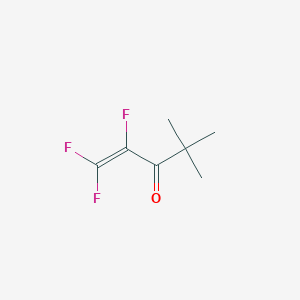
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
